![molecular formula C20H26N4O4 B13150684 (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)
(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate is a complex organic compound that features a bipyridine core, a pyrrolidine ring, and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate typically involves multiple steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction, often involving a precursor such as an amino alcohol.
Attachment of the Carbamate Group: The tert-butyl carbamate group is attached using a carbamoylation reaction, typically with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve the use of strong acids or bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its bipyridine core, which can bind to metal ions.
Biology
In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In industry, it could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, potentially altering the activity of metalloenzymes. The carbamate group may also interact with active sites in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(ethyl)carbamate
- (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(propyl)carbamate
Uniqueness
The uniqueness of (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate lies in its specific combination of functional groups and stereochemistry, which may confer unique binding properties and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H26N4O4 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-1-[5-(4-hydroxy-2-oxopyridin-1-yl)pyridin-2-yl]pyrrolidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C20H26N4O4/c1-20(2,3)28-19(27)22(4)15-7-9-23(13-15)17-6-5-14(12-21-17)24-10-8-16(25)11-18(24)26/h5-6,8,10-12,15,25H,7,9,13H2,1-4H3/t15-/m0/s1 |
InChI-Schlüssel |
MMIGRMYWMKOGBH-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)C2=NC=C(C=C2)N3C=CC(=CC3=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)C2=NC=C(C=C2)N3C=CC(=CC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


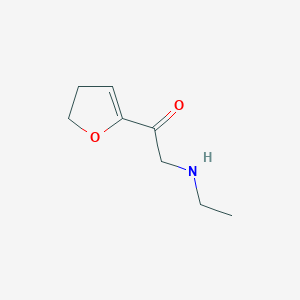
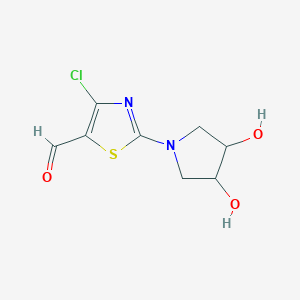

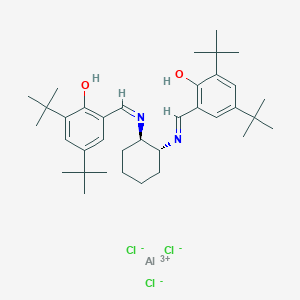


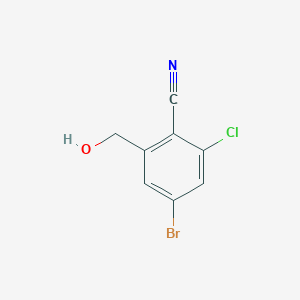
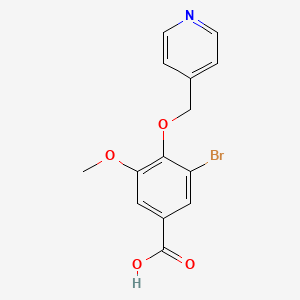


![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)



